
lucialdehyde B
Descripción general
Descripción
Lucialdehyde B is a tetracyclic triterpenoid compound isolated from the fruiting bodies of the fungi Ganoderma lucidum and Ganoderma pfeifferi. It is characterized by its lanosta-8,24-dien-26-al structure, substituted by oxo groups at positions 3 and 7. This compound exhibits notable antiviral and cytotoxic activities .
Mecanismo De Acción
Lucialdehyde B (LB) is a tetracyclic triterpenoid isolated from Ganoderma lucidum and Ganoderma pfeifferi . It exhibits antiviral and cytotoxic activities .
Target of Action
The primary targets of LB are nasopharyngeal carcinoma CNE2 cells . These cells are a type of cancer cell that originates in the nasopharynx, the upper part of the throat behind the nose.
Mode of Action
LB exerts its cytotoxic activity against nasopharyngeal carcinoma CNE2 cells by suppressing proliferation and inducing mitochondria-dependent apoptosis . Apoptosis is a form of programmed cell death that occurs in multicellular organisms, which is a crucial process in cancer treatment.
Biochemical Pathways
It is known that lb induces cell cycle arrest at the g2/m phase . The G2/M phase is a specific point in the cell cycle at which the cell prepares for division. By arresting the cell cycle at this phase, LB prevents the cancer cells from dividing and proliferating.
Pharmacokinetics
Understanding these properties is crucial for determining the bioavailability of lb and its overall effectiveness as a therapeutic agent .
Result of Action
The result of LB’s action is a significant reduction in the proliferation of nasopharyngeal carcinoma CNE2 cells . Specifically, LB has been shown to suppress proliferation and induce apoptosis in these cells, leading to a decrease in their overall number .
Análisis Bioquímico
Biochemical Properties
Lucialdehyde B interacts with various biomolecules in the cell, leading to a series of biochemical reactions. It has been observed to induce reactive oxygen species (ROS) and calcium aggregation . These interactions and the resulting biochemical reactions play a crucial role in its cytotoxic activity.
Cellular Effects
This compound has a significant impact on cellular processes. It suppresses proliferation and induces mitochondria-dependent apoptosis in nasopharyngeal carcinoma CNE2 cells . It also influences cell function by inducing cell cycle arrest at the G2/M phase .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It induces the opening of the mitochondrial permeability transition pore (mPTP), reduction of the mitochondrial membrane potential (MMP), and upregulation of mitochondrial apoptosis-related protein expression . It also inhibits the Ras/ERK signaling cascades .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. For instance, the IC50 values of this compound against CNE2 cells for 24, 48, and 72 hours were 25.42±0.87, 14.83±0.93, and 11.60±0.77μg/mL, respectively .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Lucialdehyde B is primarily isolated from natural sources, specifically the fruiting bodies of Ganoderma lucidum. The isolation process involves solvent extraction followed by chromatographic techniques to purify the compound .
Industrial Production Methods: Currently, there are no widely established industrial production methods for this compound. The compound is mainly obtained through extraction from natural sources, which limits its large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: Lucialdehyde B undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the oxo groups present in the structure.
Substitution: Substitution reactions can occur at various positions on the tetracyclic triterpenoid structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which may exhibit different biological activities .
Aplicaciones Científicas De Investigación
Lucialdehyde B has several scientific research applications, including:
Chemistry: It is studied for its unique chemical structure and reactivity.
Medicine: this compound has potential antiviral properties, particularly against herpes simplex virus.
Comparación Con Compuestos Similares
Lucialdehyde B is compared with other similar tetracyclic triterpenoids, such as:
Lucialdehyde A: Similar structure but different substitution pattern, leading to varied biological activities.
Lucialdehyde C: Exhibits potent cytotoxicity against a broader range of cancer cell lines.
Ganoderone A: Another triterpenoid with antiviral properties but differing in its specific molecular targets.
This compound stands out due to its unique combination of antiviral and cytotoxic activities, making it a valuable compound for further research and potential therapeutic applications.
Propiedades
IUPAC Name |
(E,6R)-2-methyl-6-[(5R,10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-3,7-dioxo-2,5,6,11,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]hept-2-enal | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H44O3/c1-19(18-31)9-8-10-20(2)21-11-16-30(7)26-22(12-15-29(21,30)6)28(5)14-13-25(33)27(3,4)24(28)17-23(26)32/h9,18,20-21,24H,8,10-17H2,1-7H3/b19-9+/t20-,21-,24+,28-,29-,30+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZOBOICRKKYGAQ-GOUGDUPLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC=C(C)C=O)C1CCC2(C1(CCC3=C2C(=O)CC4C3(CCC(=O)C4(C)C)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC/C=C(\C)/C=O)[C@H]1CC[C@@]2([C@@]1(CCC3=C2C(=O)C[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H44O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


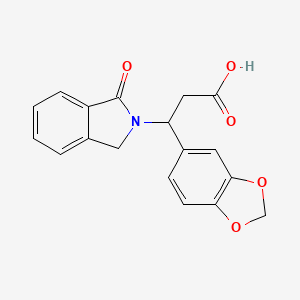
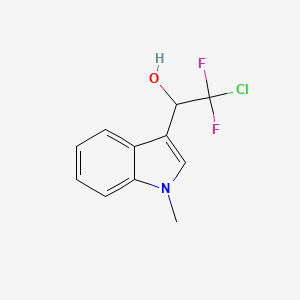
![1-(2-Chloro-4-fluorophenoxy)-3-[(4-methylphenyl)sulfonyl]-2-propanol](/img/structure/B3037501.png)
![1-(2-Chlorophenoxy)-3-[(2-methoxyphenyl)sulfonyl]-2-propanol](/img/structure/B3037502.png)
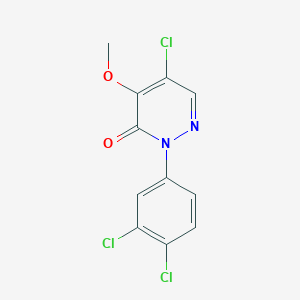
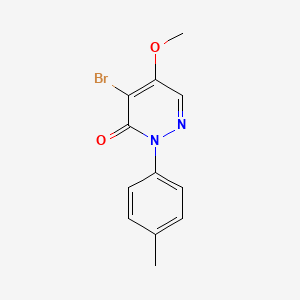
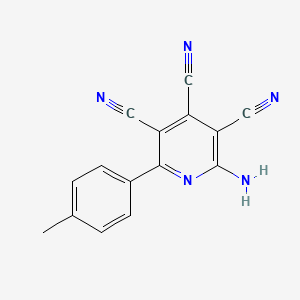
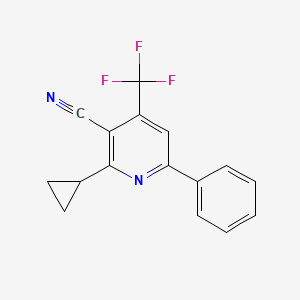
![3-{[(4-Chlorophenyl)methyl]amino}-1,1,1-trifluoropropan-2-ol](/img/structure/B3037511.png)
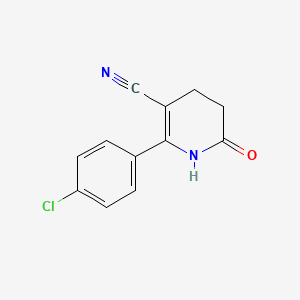
![4-Amino-5-benzoyl-2-[(2-methylbenzyl)sulfanyl]-3-thiophenecarbonitrile](/img/structure/B3037515.png)
![4-Amino-5-benzoyl-2-[(4-fluorobenzyl)sulfanyl]-3-thiophenecarbonitrile](/img/structure/B3037516.png)
![4-Amino-5-benzoyl-2-[(4-methylbenzyl)sulfanyl]-3-thiophenecarbonitrile](/img/structure/B3037517.png)
![4-Amino-5-benzoyl-2-[(4-chlorobenzyl)sulfanyl]-3-thiophenecarbonitrile](/img/structure/B3037518.png)
